![molecular formula C12H4Cl2F6N2O B1273190 3-Chloro-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-2(1H)-pyridinone CAS No. 96741-18-3](/img/structure/B1273190.png)

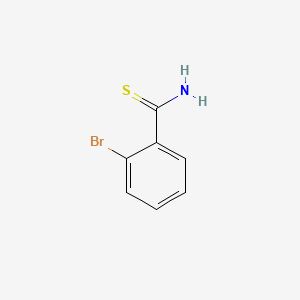

3-Chloro-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-2(1H)-pyridinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

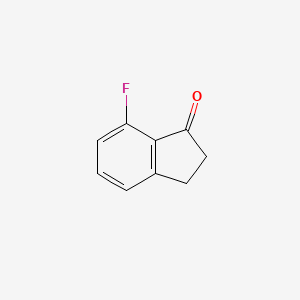

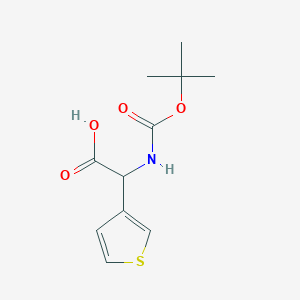

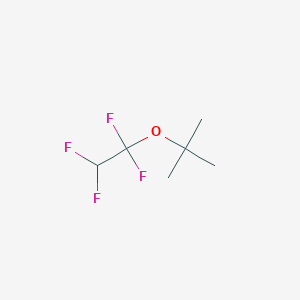

The compound "3-Chloro-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-2(1H)-pyridinone" is a complex molecule that appears to be related to pyridine derivatives, which are often used in various chemical reactions and have a range of applications, including in the development of pharmaceuticals and agrochemicals. The presence of chloro and trifluoromethyl groups suggests that this compound could have interesting reactivity and physical properties.

Synthesis Analysis

The synthesis of related pyridine derivatives can involve various strategies, including hetero-Diels-Alder reactions, as seen in the synthesis of 3-aroyl-2-(trifluoromethyl)pyridines with ω-hydroxyalkyl groups . Additionally, the preparation of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives and 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile demonstrates the versatility of pyridine-based intermediates in constructing trifluoromethylated N-heterocycles. These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be elucidated using techniques such as X-ray diffraction, as demonstrated in the structural analysis of 3-hydroxy-2-methyl-4(1H)-pyridinones . The presence of substituents like chloro and trifluoromethyl groups can significantly influence the geometry and electronic properties of the pyridine ring, potentially affecting the reactivity and stability of the compound.

Chemical Reactions Analysis

Pyridine derivatives participate in a variety of chemical reactions. For instance, the oxidative coupling of alkanones with pyridinyl-dihydro-1,2,4-triazinone coordinated to palladium(II) showcases the reactivity of pyridine-containing compounds in the presence of transition metals. The antimicrobial activities and DNA interaction of 2-chloro-6-(trifluoromethyl)pyridine also highlight the biological relevance of such compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be characterized using spectroscopic methods such as FT-IR, NMR, and mass spectrometry . Computational methods like DFT can predict vibrational frequencies, electronic absorption spectra, and other properties . The formation of solid addition compounds, as seen in the phase diagrams of N-methyl-2-pyrrolidinone with various aromatic and chlorinated solvents , suggests that the compound of interest may also form such complexes due to its aromatic nature and potential for charge-transfer interactions.

Applications De Recherche Scientifique

Trifluoromethyl Group in Medicinal Chemistry

- Antitubercular Drug Design : The trifluoromethyl (-CF3) group is a widely recognized pharmacophore in antitubercular research. Its incorporation into antitubercular agents has been associated with improvements in pharmacodynamic and pharmacokinetic properties. The lipophilicity-enhancing effect of the -CF3 group distinguishes it from other substituents, offering a spectrum of advantages in modern drug design (Thomas, 1969).

Environmental Applications and Considerations

- Analysis of Environmental and Biomonitoring Samples : Fluoroalkylether compounds (ether-PFAS) have been identified in various environmental samples. Monitoring activities and studies on the environmental fate, effects, and degradation pathways of these compounds have been conducted, highlighting the need for continued research in this area (Munoz et al., 2019).

- Microbial Degradation of Polyfluoroalkyl Chemicals : Studies have focused on the biodegradability of polyfluoroalkyl chemicals, with an emphasis on understanding the pathways and potential for microbial degradation. The findings contribute to assessing the environmental fate and impacts of these persistent organic pollutants (Liu & Avendaño, 2013).

Chemical Properties and Applications

- Reactivity and Applications of CF3SO2X : The compound trifluoromethanesulfonyl chloride (CF3SO2Cl) has been extensively studied for its role in forming various bonds, including C–CF3 and C–Cl bonds. Its unique reactivity under specific conditions has been leveraged in various chemical synthesis applications (Chachignon et al., 2017).

- Resource Utilization of Waste CHF3 Gas : Research has been conducted on converting CHF3, a potent greenhouse gas, into valuable and environmentally benign chemicals. This includes the transformation of CHF3 into compounds like tetrafluoroethylene (TFE) and hexafluoropropylene (HFP) through processes such as high-temperature pyrolysis and catalysis (Wenfen, 2014).

Propriétés

IUPAC Name |

3-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl2F6N2O/c13-7-1-5(11(15,16)17)3-21-9(7)22-4-6(12(18,19)20)2-8(14)10(22)23/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTAHKATRATLPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)N2C=C(C=C(C2=O)Cl)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl2F6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382372 |

Source

|

| Record name | 3,3'-Dichloro-5,5'-bis(trifluoromethyl)-2H-[1,2'-bipyridin]-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-2(1H)-pyridinone | |

CAS RN |

96741-18-3 |

Source

|

| Record name | 3,3'-Dichloro-5,5'-bis(trifluoromethyl)-2H-[1,2'-bipyridin]-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1273117.png)